1-tert-butyl-4-iodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4-iodo-2-methylbenzene is an organic compound with the molecular formula C11H15I. It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl, iodo, and methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-4-iodo-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-tert-butyl-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the presence of a catalyst like iron(III) chloride to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1-tert-butyl-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 1-tert-butyl-4-chloro-2-methylbenzene.
Oxidation: Formation of 1-tert-butyl-4-iodo-2-methylbenzoic acid.
Reduction: Formation of 1-tert-butyl-2-methylbenzene.
Scientific Research Applications
1-tert-butyl-4-iodo-2-methylbenzene is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles. This process is crucial in various chemical reactions and pathways, contributing to its diverse applications .
Comparison with Similar Compounds
1-tert-butyl-2-methylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
4-tert-butyl-3-iodoheptane: Similar in structure but with a different alkyl chain length.
1-bromo-4-tert-butyl-2-methylbenzene: Contains a bromine atom instead of iodine, affecting its reactivity and chemical properties
Uniqueness: 1-tert-butyl-4-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
1369852-38-9 |
---|---|
Molecular Formula |
C11H15I |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.